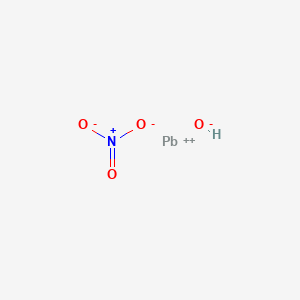
EUROPIUM(III) OXALATE HYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium(III) oxalate hydrate is a chemical compound composed of europium and oxalic acid. It exists in various hydrated forms, including decahydrate, hexahydrate, and tetrahydrate . This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Europium(III) oxalate hydrate can be synthesized by adding an excess of oxalate to a hot solution of europium(III) cations. The resulting precipitate, europium(III) oxalate decahydrate, is then dried in a desiccator .
Industrial Production Methods: A continuous morphology-controllable precipitation strategy has been developed for the synthesis of europium oxalate hydrate microparticles. This method involves the use of a microchannel reactor, where the flow ratio between raw materials within microchannels affects the crystal structure, morphology, and particle size distribution of the precipitated products .
Análisis De Reacciones Químicas
Types of Reactions: Europium(III) oxalate hydrate undergoes various chemical reactions, including:
Dehydration: The dehydration of europium(III) oxalate decahydrate occurs below 200°C.
Decomposition: The decomposition of europium(III) oxalate takes place in two stages, the first at 350°C and the second at about 620°C.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of this compound.
Nitric Acid: Used in the continuous precipitation strategy.
Major Products Formed:
Europium(III) Oxide: Prepared by calcining europium(III) oxalate.
Aplicaciones Científicas De Investigación
Europium(III) oxalate hydrate has several scientific research applications, including:
Luminescent Materials: Used as a red phosphor for white LEDs due to its line emission when excited by a light source of 393 nm.
Rare Earth Extraction: Utilized in hydrometallurgical technology for rare earth extraction and nuclear waste recycling.
Fluorescent Powders: Employed in the production of fluorescent powders.
Mecanismo De Acción
The mechanism by which europium(III) oxalate hydrate exerts its effects is primarily through its luminescent properties. When excited by a light source, the compound emits light at specific wavelengths, making it useful in various optical applications . The molecular targets and pathways involved include the excitation of electrons to higher energy levels, followed by the emission of light as the electrons return to their ground state .
Comparación Con Compuestos Similares
Europium(II) Oxalate: Another compound of europium and oxalic acid.
Europium(III) Nitrate: A compound of europium in the +3 oxidation state.
Europium(III) Chloride: Another europium compound in the +3 oxidation state.
Uniqueness: Europium(III) oxalate hydrate is unique due to its various hydrated forms and its significant luminescent properties, which make it valuable in optical applications such as white LEDs .
Propiedades
Número CAS |
14175-02-1 |
|---|---|
Fórmula molecular |
C44H74I3NO6 |
Peso molecular |
1093.79 |
Nombre IUPAC |
[2-[3-(3-amino-2,4,6-triiodophenyl)propanoyloxy]-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H74I3NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(49)52-34-36(54-42(51)32-31-37-38(45)33-39(46)44(48)43(37)47)35-53-41(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32,34-35,48H2,1-2H3 |
Clave InChI |
NBPCFFMRYLHYMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC1=C(C(=C(C=C1I)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol](/img/structure/B577133.png)
![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)
![(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene](/img/structure/B577146.png)

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)
![methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B577156.png)
